molecular formula C12H8F3N3O2 B2581740 6-methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide CAS No. 2034248-47-8

6-methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide

Cat. No. B2581740
CAS RN: 2034248-47-8
M. Wt: 283.21
InChI Key: WKLPJKIGLPWVAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines often involve nucleophilic attack on the pyrimidine ring . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from a similar chemical structure for potential use as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2), with promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Herbicidal Activity

  • Nezu, Miyazaki, Sugiyama, and Kajiwara (1996) explored the synthesis and herbicidal activity of dimethoxyphenoxyphenoxypyrimidines and analogues, finding that certain substitutions on the pyrimidine ring resulted in high herbicidal activity. This research suggests potential applications of such compounds in agriculture (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Cytotoxicity and Potential Anticancer Applications

  • Hassan, Hafez, and Osman (2014) reported the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates a potential route for developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).

Synthesis of Novel Heterocyclic Compounds

  • Bakhite, Al‐Sehemi, and Yamada (2005) worked on synthesizing novel pyridothienopyrimidines and related fused systems, which could have applications in various chemical and pharmaceutical fields (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antiviral Research

  • Renau et al. (1996) studied pyrrolo[2,3-d]pyrimidine derivatives for their antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This work contributes to the development of new antiviral drugs (Renau et al., 1996).

Antifungal Activity

  • Hanafy (2011) synthesized new pyrido[2,3-d]pyrimidine derivatives and tested them for antifungal activity, indicating potential uses in developing antifungal agents (Hanafy, 2011).

properties

IUPAC Name

6-methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c1-20-9-4-8(16-5-17-9)12(19)18-7-3-2-6(13)10(14)11(7)15/h2-5H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLPJKIGLPWVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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